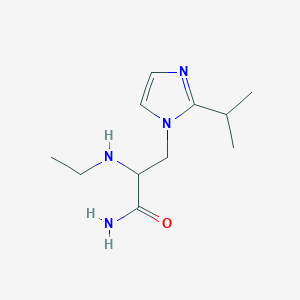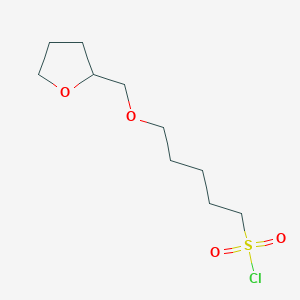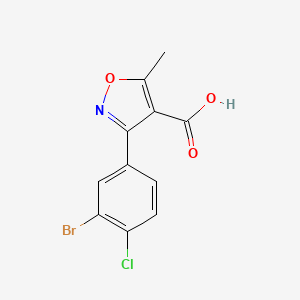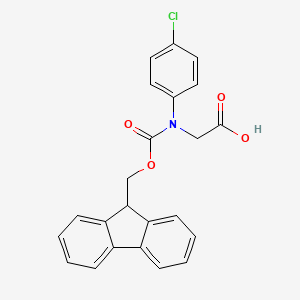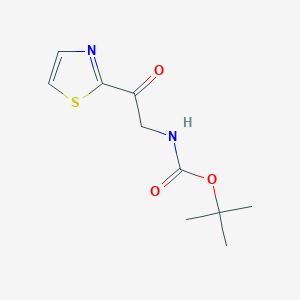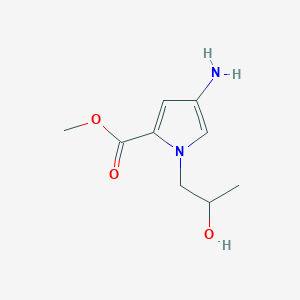
Methyl 4-amino-1-(2-hydroxypropyl)-1h-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-1-(2-hydroxypropyl)-1h-pyrrole-2-carboxylate is a compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an amino group at the 4-position, a hydroxypropyl group at the 1-position, and a methyl ester group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(2-hydroxypropyl)-1h-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Esterification: The carboxyl group at the 2-position can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 4-amino-1-(2-hydroxypropyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxypropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-amino-1-(2-hydroxypropyl)-1h-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-amino-1-(2-hydroxypropyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxypropyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.
類似化合物との比較
Similar Compounds
Methyl 4-amino-1-(2-hydroxyethyl)-1h-pyrrole-2-carboxylate: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
Methyl 4-amino-1-(2-hydroxybutyl)-1h-pyrrole-2-carboxylate: Similar structure but with a hydroxybutyl group instead of a hydroxypropyl group.
Uniqueness
Methyl 4-amino-1-(2-hydroxypropyl)-1h-pyrrole-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The hydroxypropyl group provides additional steric and electronic effects compared to other similar compounds, potentially leading to different reactivity and interactions.
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
methyl 4-amino-1-(2-hydroxypropyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-6(12)4-11-5-7(10)3-8(11)9(13)14-2/h3,5-6,12H,4,10H2,1-2H3 |
InChIキー |
KBKDFTNEGOKNGK-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(C=C1C(=O)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


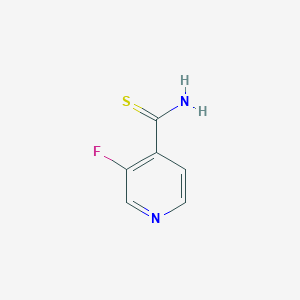
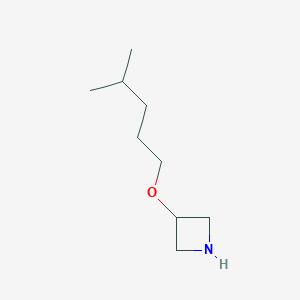
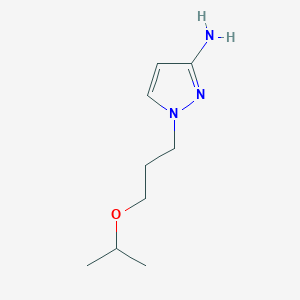

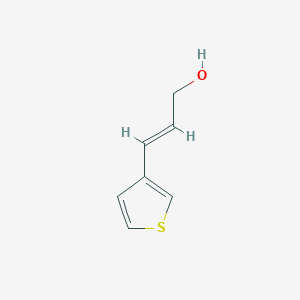

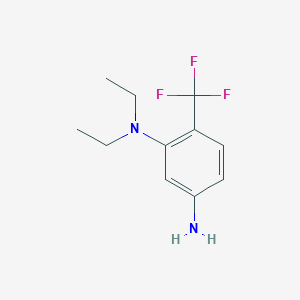
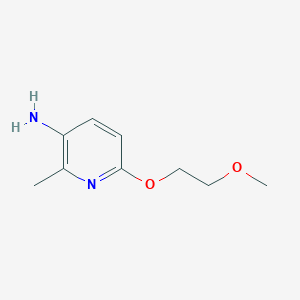
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13629491.png)
